molecular formula C6H11NO B14073655 (3S)-3-Methyl-4-piperidinone CAS No. 1632106-99-0

(3S)-3-Methyl-4-piperidinone

Cat. No.: B14073655
CAS No.: 1632106-99-0
M. Wt: 113.16 g/mol
InChI Key: KTWRIXHINMYODR-YFKPBYRVSA-N
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Description

4-Piperidinone, 3-methyl-, (3S)- is an organic compound with the molecular formula C6H11NO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is significant in the field of organic chemistry due to its role as an intermediate in the synthesis of various chemicals and pharmaceutical drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinone, 3-methyl-, (3S)- can be achieved through several methods. One common approach involves the conjugate reduction of dihydropyridones using zinc/acetic acid, which provides a simple and mild reduction pathway . Another method includes a highly enantioselective, catalytic three-component coupling of aldehydes, alkynes, and 4-piperidone hydrochloride hydrate to afford the corresponding tertiary propargylamines .

Industrial Production Methods

Industrial production of 4-Piperidinone, 3-methyl-, (3S)- often involves large-scale synthesis using catalytic hydrogenation and other cost-effective methods to ensure high yield and purity. The use of rhodium and palladium catalysts in hydrogenation processes is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Piperidinone, 3-methyl-, (3S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions typically involve catalytic hydrogenation to yield piperidine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Catalytic hydrogenation using rhodium or palladium catalysts.

    Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines and piperidinones, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .

Scientific Research Applications

4-Piperidinone, 3-methyl-, (3S)- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: This compound is utilized in the study of enzyme inhibitors and receptor ligands.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical drugs, including those with analgesic and anti-inflammatory properties.

    Industry: It is employed in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Piperidinone, 3-methyl-, (3S)- involves its interaction with various molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors in the body, modulating their function and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Piperidinone, 3-methyl-, (3S)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its (3S)-stereochemistry plays a crucial role in its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

1632106-99-0

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(3S)-3-methylpiperidin-4-one

InChI

InChI=1S/C6H11NO/c1-5-4-7-3-2-6(5)8/h5,7H,2-4H2,1H3/t5-/m0/s1

InChI Key

KTWRIXHINMYODR-YFKPBYRVSA-N

Isomeric SMILES

C[C@H]1CNCCC1=O

Canonical SMILES

CC1CNCCC1=O

Origin of Product

United States

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